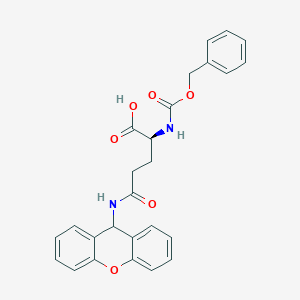

Z-Gln(Xan)-OH

Description

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The synthesis of peptides is a complex process that requires the sequential joining of amino acids. To prevent unwanted reactions and ensure that the peptide bond forms only between the desired amino and carboxyl groups, chemists employ a strategy of temporarily blocking, or "protecting," reactive functional groups. wikipedia.orgpeptide.com This concept was pioneered by Emil Fischer, but the first "modern" protecting group, the benzyloxycarbonyl (Z) group, was developed by Max Bergmann and Leonidas Zervas in 1932. researchgate.nettotal-synthesis.com This innovation revolutionized peptide chemistry, enabling the synthesis of specific oligopeptides for the first time. total-synthesis.com

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s further underscored the need for a diverse toolkit of protecting groups. nih.govpeptide.com SPPS involves building a peptide chain step-by-step on a solid resin support. peptide.com This method led to two major strategies based on different protecting group combinations: the Boc/Bzl strategy and the Fmoc/tBu strategy. wikipedia.org A key concept that emerged was "orthogonality," introduced by Barany and coworkers in 1977, which describes a set of protecting groups that can be removed under distinct chemical conditions without affecting each other, allowing for greater synthetic flexibility. researchgate.netpeptide.com

The amino acid glutamine, along with asparagine, presents a particular challenge in peptide synthesis due to its amide-containing side chain. peptide.comgoogle.com This side chain is susceptible to several undesirable reactions during the synthesis process. google.com If left unprotected, the amide group can undergo dehydration to form a nitrile, especially when activating agents like carbodiimides are used for coupling. peptide.compeptide.combachem.com Another significant side reaction is the intramolecular cyclization of an N-terminal glutamine residue to form pyroglutamic acid (pGlu), which terminates the peptide chain extension. google.comgoogle.com Protecting the side-chain amide of glutamine is therefore critical to prevent these issues, improve the solubility of the amino acid derivative, and ensure the successful synthesis of the target peptide. researchgate.netpeptide.comgoogle.com

The Benzyloxycarbonyl (Z or Cbz) group was a landmark development in peptide chemistry. researchgate.net Introduced by Bergmann and Zervas, it was the first widely successful, reversible protecting group for the α-amino function of amino acids. total-synthesis.comnih.gov The Z-group is stable under a range of conditions but can be cleanly removed by catalytic hydrogenolysis or under certain acidic conditions, making it a versatile tool in solution-phase synthesis. researchgate.nettotal-synthesis.comcore.ac.uk Its development was a crucial step that allowed for the controlled synthesis of peptides. total-synthesis.com

The Xanthyl (Xan) group was developed as an acid-labile protecting group for the side-chain amides of asparagine and glutamine. peptide.comthieme-connect.de It is particularly useful in the Boc-based strategy of solid-phase peptide synthesis. peptide.compeptide.com The Xan group is introduced to the glutamine side chain and provides effective protection against dehydration and other side reactions during the coupling steps. thieme-connect.depeptide.com It is typically removed by treatment with trifluoroacetic acid (TFA), often concurrently with the removal of other acid-labile groups like Boc. researchgate.netthieme-connect.de

Significance of Protecting Groups for Amide Side Chains in Glutamine

Rationale for the Application of Z-Gln(Xan)-OH in Chemical Synthesis

The use of this compound is dictated by the need to control the reactivity of the glutamine residue during peptide synthesis. The combination of the Z group for N-terminal protection and the Xan group for side-chain protection provides a robust strategy for incorporating glutamine into a growing peptide chain, particularly in solution-phase synthesis. vulcanchem.compeptide.com This dual protection improves the solubility of the glutamine derivative in organic solvents and, most importantly, prevents unwanted side reactions that can lower the yield and purity of the final peptide. vulcanchem.comresearchgate.netpeptide.com

The primary reason for using side-chain protected glutamine derivatives like this compound is to circumvent common and problematic side reactions.

N-terminal glutamine residues have a strong tendency to undergo spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu). acs.orgwikipedia.org This reaction involves the N-terminal amino group attacking the side-chain amide, releasing ammonia (B1221849) and forming a five-membered lactam ring. fapesp.breurekalert.org This conversion effectively caps (B75204) the N-terminus, preventing further elongation of the peptide chain. google.comwikipedia.org The formation of pGlu is a significant problem in peptide synthesis, leading to truncated sequences and difficult purifications. google.com By protecting the side-chain amide with the Xan group, as in this compound, this cyclization pathway is blocked, ensuring that the peptide chain can be extended as intended. thieme-connect.depeptide.com

During the activation of the carboxylic acid group for peptide bond formation, particularly with carbodiimide (B86325) reagents like DCC or DIC, the side-chain amide of an unprotected glutamine can be dehydrated to the corresponding nitrile. peptide.comgoogle.compeptide.com This side reaction is a significant issue, especially in the synthesis of long peptides where glutamine residues are repeatedly exposed to coupling reagents. peptide.combachem.com The formation of a nitrile alters the structure and function of the final peptide. The Xanthyl (Xan) protecting group on the side-chain amide of this compound effectively prevents this dehydration reaction, ensuring the integrity of the glutamine residue throughout the synthesis. vulcanchem.comthieme-connect.depeptide.com

Compound Characteristics

| Property | Value |

| Full Chemical Name | N-α-benzyloxycarbonyl-N-δ-xanthyl-L-glutamine |

| Common Abbreviation | This compound |

| Molecular Formula | C26H24N2O6 |

| Molecular Weight | ~460.5 g/mol |

| Appearance | Typically a white to off-white crystalline solid |

| Key Structural Features | L-glutamine core, N-α-Benzyloxycarbonyl (Z) group, N-δ-Xanthyl (Xan) group |

| Primary Application | Protected amino acid for peptide synthesis |

Table generated from data in source vulcanchem.com.

Protecting Groups in this compound

| Protecting Group | Abbreviation | Protected Functionality | Key Features |

| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Removed by catalytic hydrogenolysis; foundational in early peptide chemistry. researchgate.nettotal-synthesis.com |

| Xanthyl | Xan | Side-chain amide of Glutamine | Acid-labile; prevents dehydration and pyroglutamate (B8496135) formation. researchgate.netthieme-connect.de |

Mitigation of Pyroglutamic Acid Formation

Enhancement of Solubility and Handling Characteristics of Glutamine Derivatives

The introduction of protecting groups on glutamine, particularly the xanthyl (Xan) group, significantly enhances the solubility and handling of the amino acid derivative in organic solvents commonly used in peptide synthesis. vulcanchem.compeptide.com Unprotected or certain other protected forms of glutamine, such as Fmoc-Gln-OH, exhibit very low solubility in standard solvents like Dimethylformamide (DMF). peptide.com The attachment of the bulky, hydrophobic Xan group to the side-chain amide improves solubility, making the compound easier to work with during the synthesis process. vulcanchem.compeptide.com

Beyond solubility, the Xan group provides a critical function in handling by protecting the side-chain amide from dehydration during the activation step of peptide coupling, especially when using carbodiimide reagents. vulcanchem.compeptide.com This protection prevents the formation of an undesirable nitrile byproduct, which can be a significant issue when incorporating glutamine or asparagine residues into a growing peptide chain. peptide.com

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Dimethylformamide (DMF) | Good vulcanchem.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Good vulcanchem.com |

| Tetrahydrofuran (B95107) (THF) | Moderate vulcanchem.com |

| Dichloromethane (B109758) | Moderate vulcanchem.com |

| Water | Poor vulcanchem.com |

Overview of this compound as a Protected Amino Acid Building Block

This compound serves as a vital component in the stepwise construction of peptides. The Z-group protects the N-terminus of the amino acid, preventing it from forming peptide bonds with other activated amino acids, while the Xan group stabilizes the side chain. This dual protection scheme allows for controlled and specific peptide bond formation.

The Benzyloxycarbonyl (Z) protecting group has a long history of use in classical solution-phase peptide synthesis. peptide.comsigmaaldrich.com In this method, reactants are dissolved in an appropriate solvent, and the peptide is elongated step-by-step. The Z-group is advantageous because it can be removed by catalytic hydrogenation, a condition that typically does not affect the Xan group or other common protecting groups. vulcanchem.com This allows for selective deprotection and further elongation of the peptide chain in a controlled manner while the peptide remains in the solution phase.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where the growing peptide chain is anchored to an insoluble resin support, simplifying the purification process. iris-biotech.debachem.com this compound is a valuable reagent in this technique. vulcanchem.com

The primary role of the Xan group in SPPS is to prevent the dehydration of the glutamine side chain during the coupling reaction. vulcanchem.compeptide.com This side reaction is a recurring problem, particularly in the synthesis of long peptides where the glutamine residue is repeatedly exposed to coupling reagents. peptide.com The use of a side-chain protecting group like Xan minimizes this issue. peptide.com The Xan group is stable under the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions. vulcanchem.com

The Z protection strategy is compatible with both major types of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. vulcanchem.com In Boc-based SPPS, the Xan group is commonly used for glutamine protection. peptide.com While the Z-group itself has limited application as a temporary Nα-protecting group in modern SPPS compared to Boc and Fmoc, its presence in this compound makes it a useful building block for specific applications, such as the synthesis of protected peptide fragments that can be later assembled using solution-phase techniques. peptide.com

Table 2: Properties of this compound Protecting Groups in Peptide Synthesis

| Protecting Group | Location | Key Function | Stability/Cleavage |

|---|---|---|---|

| Z (Benzyloxycarbonyl) | α-amino group | Prevents N-terminus polymerization. | Stable to mild acid/base; Cleaved by catalytic hydrogenation. vulcanchem.compeptide.com |

| Xan (Xanthyl) | Side-chain amide | Prevents dehydration to nitrile; Enhances solubility. vulcanchem.compeptide.compeptide.com | Stable to basic conditions; Cleaved by acid. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCASNYXSAWPNX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191707 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327981-01-1 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Stability, and Deprotection Mechanisms of Z Gln Xan Oh

Chemical Stability of the Xanthyl Protecting Group

The stability of the xanthyl (Xan) group is a critical factor in its application in peptide synthesis. It is designed to be stable under certain conditions while being removable when desired.

The xanthyl group is characterized by its lability in acidic conditions. vulcanchem.compeptide.com This property is fundamental to its use as a protecting group, as it allows for its removal under specific and controlled acidic treatments. peptide.com Strong acids, such as trifluoroacetic acid (TFA), are commonly employed to cleave the Xan group from the glutamine side chain. vulcanchem.compeptide.com This acid sensitivity is a key feature that enables selective deprotection in the presence of other protecting groups that are stable to acid. vulcanchem.com For instance, the Z-group can be selectively removed by catalytic hydrogenation while the Xan group remains intact. vulcanchem.com

The stability of Z-Gln(Xan)-OH extends to its behavior in various organic solvents and under different reaction conditions encountered during peptide synthesis. The solid form of the compound is generally stable at room temperature, though it is recommended to store it in a cool, dry place away from light. vulcanchem.com

The xanthyl group itself imparts favorable solubility characteristics to the glutamine derivative in common organic solvents used in peptide synthesis. vulcanchem.compeptide.com This enhanced solubility is advantageous for synthesis processes. peptide.com

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Dimethylformamide (DMF) | Good |

| Dimethyl sulfoxide (B87167) (DMSO) | Good |

| Tetrahydrofuran (B95107) (THF) | Moderate |

| Dichloromethane (B109758) | Moderate |

| Water | Poor |

| Hexane | Poor |

This table is based on information from a general product description. vulcanchem.com

The Xan group is stable under basic conditions, which is a crucial feature for its compatibility with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis, where basic conditions are used for Nα-deprotection. vulcanchem.com However, solutions of this compound should be prepared fresh before use, as the compound can be prone to gradual hydrolysis in aqueous solutions, especially at elevated temperatures. vulcanchem.com

Acid Lability of the Xan Group

Mechanism of Cleavage of the Xanthyl Group

The removal of the xanthyl protecting group is a critical step in the final deprotection of a synthetic peptide. This is typically achieved through acid-mediated cleavage.

The most common method for the cleavage of the Xan group is acidolysis with trifluoroacetic acid (TFA). vulcanchem.compeptide.com A solution of 50% TFA in a solvent like dichloromethane (DCM) is often used to effect this removal. peptide.com The mechanism involves the protonation of the ether oxygen of the xanthyl group by the strong acid, followed by the departure of the stabilized xanthyl cation.

During the deprotection process, highly reactive cationic species are generated from the protecting groups. sigmaaldrich.com These cations can potentially react with nucleophilic amino acid residues in the peptide chain, leading to undesired side products. sigmaaldrich.com

To prevent side reactions caused by the reactive cationic species generated during acidolytic cleavage, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.com These scavengers act by trapping the reactive cations before they can modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine. peptide.comsigmaaldrich.com

Commonly used scavengers include water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The choice of scavenger depends on the amino acid composition of the peptide. sigmaaldrich.com For instance, in peptides containing tryptophan, specific scavengers are crucial to prevent modification of the indole (B1671886) side chain. peptide.com The use of a scavenger cocktail like TFA/TIS/water (95:2.5:2.5) is often sufficient for most sequences when appropriate protected amino acid derivatives are used. sigmaaldrich.com

In the context of Boc (tert-butyloxycarbonyl) chemistry for solid-phase peptide synthesis, the conditions used to remove the Nα-Boc group are often strong enough to simultaneously cleave the Xan group from the glutamine side chain. peptide.compeptide.com The strong acid conditions, typically 50% TFA in DCM, used for Boc deprotection also effect the removal of the acid-labile Xan group. peptide.comnih.gov This simultaneous deprotection simplifies the synthesis workflow, as a single deprotection step can remove both the temporary Nα-protection and the semi-permanent side-chain protection. peptide.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-α-benzyloxycarbonyl-N-δ-xanthyl-L-glutamine | This compound |

| Benzyloxycarbonyl | Z |

| Xanthyl | Xan |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Thioanisole | |

| 1,2-ethanedithiol | EDT |

Acidolytic Cleavage with Trifluoroacetic Acid (TFA) and Scavengers

Cleavage of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) group is a widely utilized α-amino protecting group in peptide synthesis, primarily due to its stability under a range of conditions and the existence of reliable methods for its removal. researchgate.net The most common and selective method for cleaving the Z group in the context of this compound is catalytic hydrogenolysis, which preserves the acid-labile Xan group on the glutamine side chain. vulcanchem.com

Catalytic hydrogenolysis is the preferred method for the deprotection of the Z group as it proceeds under neutral conditions, leaving most other protecting groups, including the Xan group, intact. vulcanchem.com This orthogonality is crucial for synthetic strategies that require the side-chain protection to be carried into later steps of the synthesis. researchgate.netmasterorganicchemistry.com

The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically finely divided palladium metal supported on activated carbon (Pd/C). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the reduction of the benzyl (B1604629) portion of the carbamate. total-synthesis.com The starting material is adsorbed onto the surface of the palladium catalyst, where the hydrogen is transferred to the benzylic C-O bond. masterorganicchemistry.com This cleavage results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free α-amino group of the glutamine residue, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com

The reaction is generally rapid and clean, performed at room temperature and atmospheric pressure. total-synthesis.com The choice of solvent is important, with alcohols like methanol (B129727) or ethanol, and other polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) being commonly used. wiley-vch.dechemrxiv.org

Table 1: Typical Conditions for Catalytic Hydrogenolysis of the Z-Group

| Parameter | Condition | Rationale / Notes |

| Catalyst | Palladium on Carbon (Pd/C) | Standard, efficient heterogeneous catalyst. masterorganicchemistry.commasterorganicchemistry.com Catalyst loading can vary, but typically ranges from 5% to 10% by weight. The efficiency can depend on the catalyst's physical properties, such as particle size and surface area. chemrxiv.org |

| Hydrogen Source | Hydrogen Gas (H₂) | The primary reactant for the hydrogenolysis reaction. total-synthesis.com |

| Pressure | Atmospheric | Sufficient for most lab-scale deprotections. |

| Temperature | Room Temperature | The reaction is typically facile and does not require heating. |

| Solvent | Methanol, Ethanol, DMF, THF | Should dissolve the protected peptide. Methanol is a common choice. wiley-vch.dethieme-connect.de |

| Selectivity | The Z-group is cleaved while the Xan group remains intact. vulcanchem.com This method is also compatible with many other protecting groups, though it will also cleave other benzyl-based groups (e.g., benzyl esters). thieme-connect.de |

A significant challenge in catalytic hydrogenolysis is catalyst poisoning, particularly by sulfur-containing amino acids like methionine or cysteine, which are not present in this compound itself but may be elsewhere in a peptide chain. thieme-connect.de

While catalytic hydrogenolysis is standard, alternative methods exist for cleaving the Z group. Their applicability to this compound depends on their compatibility with the Xan protecting group.

Catalytic Transfer Hydrogenation (CTH): This method avoids the use of gaseous hydrogen, which can be cumbersome and hazardous. Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the Pd/C catalyst. researchgate.net Common hydrogen donors include ammonium (B1175870) formate, formic acid, cyclohexene, and isopropanol. researchgate.netmdpi.com CTH is an effective and often rapid method for Z-group removal and is generally compatible with the Xan group due to the mild, neutral conditions employed. researchgate.net

Acidolysis: The Z-group can also be removed under strong acidic conditions. bachem.com Reagents such as hydrogen bromide (HBr) in acetic acid, liquid hydrogen fluoride (B91410) (HF), or trifluoromethanesulfonic acid (TFMSA) are effective for this purpose. bachem.comsigmaaldrich.com However, this method is generally not suitable for the selective deprotection of this compound, as the Xan group is also labile under acidic conditions. researchgate.netvulcanchem.com This lack of orthogonality would lead to the simultaneous removal of both protecting groups. Furthermore, strong acidolysis can sometimes lead to side reactions, such as N-benzylation. osti.gov

Table 2: Comparison of Alternative Z-Group Deprotection Methods

| Method | Reagents | Advantages | Disadvantages for this compound |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) researchgate.net | Avoids use of H₂ gas; rapid; mild conditions. researchgate.net | Generally none; maintains orthogonality with the Xan group. |

| Acidolysis | HBr/Acetic Acid, HF, TFMSA bachem.comsigmaaldrich.com | Effective for Z-group cleavage. | Non-selective; cleaves the acid-labile Xan group simultaneously. vulcanchem.com Potential for side reactions. osti.gov |

Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)

Kinetics and Thermodynamics of Protecting Group Removal

Specific quantitative kinetic and thermodynamic data for the deprotection of this compound are not extensively published. However, the behavior of the Z-group is well-characterized, allowing for a qualitative and comparative discussion.

Kinetics: The catalytic hydrogenolysis of the Z-group is generally considered a rapid reaction under standard conditions. total-synthesis.com The rate of the reaction is influenced by several factors:

Catalyst Activity: The type, quality, and concentration of the Pd/C catalyst significantly impact the reaction rate. chemrxiv.org

Solvent: The choice of solvent can affect the solubility of the substrate and the efficiency of the hydrogen transfer at the catalyst surface. thieme-connect.de

Substrate Steric Hindrance: While not a major issue for an N-terminal Z-group, steric hindrance around the reaction site can slow down the deprotection.

Presence of Inhibitors: Catalyst poisons, such as sulfur compounds, can dramatically reduce or halt the reaction. thieme-connect.de

In catalytic transfer hydrogenation, the nature of the hydrogen donor also plays a role in the reaction kinetics. researchgate.net Acidolysis, when employed, is also typically a fast reaction, with cleavage times often measured in minutes to a few hours depending on the specific acid and conditions used. uwec.edu

Thermodynamics: The hydrogenolysis of the benzyloxycarbonyl group is a thermodynamically favorable process. The reaction involves the cleavage of a C-O bond and the formation of highly stable products: a free amine, carbon dioxide, and toluene. total-synthesis.com The formation of gaseous CO₂ provides a significant entropic driving force, shifting the equilibrium strongly towards the deprotected products. This ensures that the reaction proceeds to completion under the appropriate conditions.

Table 3: Summary of Kinetic and Thermodynamic Features of Z-Group Hydrogenolysis

| Feature | Description |

| Reaction Rate | Generally rapid at room temperature. total-synthesis.com |

| Influencing Factors (Kinetics) | Catalyst activity, solvent, substrate structure, presence of poisons. chemrxiv.orgthieme-connect.de |

| Driving Force (Thermodynamics) | Highly favorable due to the formation of stable products (free amine, toluene, CO₂). total-synthesis.com |

| Byproducts | Toluene and carbon dioxide, which are easily removed from the reaction mixture. total-synthesis.com |

Applications of Z Gln Xan Oh in Advanced Peptide and Organic Synthesis

Integration into Peptide Synthesis Strategies

The strategic importance of Z-Gln(Xan)-OH is evident in its application across several advanced peptide synthesis paradigms. The choice of the benzyloxycarbonyl (Z) group for α-amino protection, a mainstay of classical solution-phase synthesis, combined with the acid-labile xanthyl (Xan) protection for the glutamine side-chain amide, allows for its versatile integration into both solution and solid-phase strategies. nih.govpeptide.com

Convergent synthesis strategies, which involve the coupling of pre-synthesized, protected peptide fragments, are often employed for the production of large peptides and small proteins to avoid the cumulative yield losses associated with stepwise solid-phase peptide synthesis (SPPS). researchgate.net5z.com In this context, this compound is a valuable reagent for the preparation of glutamine-containing protected peptide fragments.

The Z-group is stable under the conditions required for Fmoc-based SPPS of a peptide fragment and can also withstand the mild acidic conditions used to cleave peptides from highly acid-labile resins. ub.edu This stability allows for the synthesis of a peptide segment with a C-terminal glutamine residue where the N-terminus is protected by the Z-group. The Xan group, in turn, protects the glutamine side-chain during fragment synthesis and subsequent coupling reactions. nih.govpeptide.com

For solution-phase fragment condensation, a peptide fragment with a C-terminal this compound can be prepared. The Z-group can be selectively removed by catalytic hydrogenation to expose the N-terminal amine for coupling to another peptide fragment, while the Xan group remains to protect the side chain. rsc.org This orthogonal deprotection strategy is fundamental to the logic of convergent synthesis.

Table 1: Protecting Group Compatibility in Fragment Condensation

| Protecting Group | Role in Convergent Synthesis with this compound | Deprotection Method | Orthogonality |

| Z-group (N-α) | Protects the N-terminus of a peptide fragment. | Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acidolysis (e.g., HBr in acetic acid). rsc.org | Orthogonal to the acid-labile Xan group when hydrogenation is used. |

| Xan-group (Side-Chain) | Protects the glutamine side-chain amide from dehydration and side reactions during fragment synthesis and coupling. rsc.org | Mild to strong acidolysis (e.g., TFA). rsc.orgpeptide.com | Orthogonal to the hydrogenolysis-labile Z-group. |

"Difficult" or "challenging" peptide sequences are those prone to aggregation and incomplete coupling reactions during SPPS, often due to strong inter- or intramolecular hydrogen bonding and the presence of hydrophobic or β-branched amino acids. 5z.com The synthesis of long peptides, where glutamine residues are repeatedly exposed to coupling reagents, also presents a challenge due to the risk of side-chain dehydration to form nitriles. nih.gov

The use of side-chain protection on glutamine is crucial for mitigating these issues. The xanthyl (Xan) group in this compound effectively prevents this unwanted side reaction. nih.govrsc.org Furthermore, the incorporation of Xan-protected glutamine has been shown to improve the solubility of the amino acid derivative, which can be beneficial during the synthesis of problematic sequences. peptide.com For instance, in Boc-based SPPS, Boc-Gln(Xan)-OH is a recommended derivative for the assembly of long or complex peptides, including those with "difficult" sequences. 5z.com The principles underlying the use of Boc-Gln(Xan)-OH in these contexts are directly applicable to this compound in solution-phase or Z-group-based strategies.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. nih.govnih.gov The synthesis of these complex molecules often requires specialized building blocks and synthetic strategies.

This compound and its analogs are valuable in the construction of peptidomimetics where a glutamine residue or a mimic thereof is a key pharmacophoric element. For example, in the synthesis of pyrrole-containing peptidomimetics based on the Z-Leu-Phe-Gln-OH sequence, the use of a protected glutamine derivative is essential to ensure the integrity of the side chain during the synthetic steps. researchgate.net While the specific side-chain protecting group was not named in this research, the use of Xan is a standard and effective strategy. researchgate.net

Furthermore, the synthesis of complex natural products with peptidomimetic features, such as the callipeltins, relies on carefully protected amino acid derivatives. rsc.orgnih.gov While many modern syntheses of such molecules utilize Fmoc-based strategies, employing derivatives like Fmoc-Gln(Trt)-OH, the underlying principle of side-chain protection is identical. rsc.orgnih.gov this compound provides a viable alternative for solution-phase approaches or for the synthesis of fragments that will be coupled in a convergent strategy. The synthesis of bioactive peptide analogues, such as those targeting the substance P binding site which contains a Gln-Gln motif, also benefits from the use of appropriately protected glutamine building blocks to ensure synthetic fidelity. core.ac.uk

Role in the Synthesis of Challenging Peptide Sequences

Contributions to Methodological Advances in Peptide Chemistry

The development of robust and efficient methods for peptide synthesis is a continuous effort in chemical biology. This compound contributes to these advances, particularly in optimizing the incorporation of glutamine and in facilitating automated synthesis protocols.

A significant side reaction during the activation of glutamine for peptide bond formation is the dehydration of the side-chain amide to a nitrile. This is particularly problematic when using carbodiimide-based coupling reagents. rsc.org This side reaction leads to the incorporation of an incorrect amino acid into the peptide chain and is a major source of impurity, especially in the synthesis of longer peptides. nih.gov

The xanthyl protecting group on the side-chain amide of this compound physically prevents this dehydration from occurring during the activation of the carboxyl group. rsc.orgpeptide.com This protection ensures that the coupling reaction proceeds cleanly, with the glutamine residue incorporated with high fidelity. The use of Xan-protected glutamine is a key strategy for optimizing coupling yields and minimizing the formation of deletion or modified sequences, thereby streamlining the purification of the final peptide. peptide.comluxembourg-bio.com

Table 2: Research Findings on Glutamine Coupling Optimization

| Challenge | Solution Offered by Xan-Protection | Impact on Synthesis |

| Side-chain Dehydration | The bulky Xan group sterically and electronically shields the amide, preventing elimination of water to form a nitrile during carboxyl activation. rsc.orgpeptide.com | Higher purity of crude peptide; prevention of nitrile-containing impurities. |

| Poor Solubility | The Xan group can improve the solubility of the glutamine derivative in organic solvents used for peptide synthesis. peptide.com | More efficient and reliable coupling reactions, particularly in automated systems. |

| Variable Coupling Efficiency | Protection of the side-chain amide with the Xan group leads to more consistent and higher coupling yields. luxembourg-bio.com | Increased overall yield and reliability of synthesizing glutamine-containing peptides. |

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling rapid and repeated cycles of deprotection and coupling. beilstein-journals.orgethz.ch The efficiency of these automated protocols is highly dependent on the reliability of each chemical step. In the context of Boc-based automated SPPS, inconsistent coupling efficiencies have been observed with unprotected asparagine and glutamine. luxembourg-bio.com

Research has shown that protecting the side-chain amide of asparagine with a xanthyl group overcomes these variable coupling efficiencies. luxembourg-bio.com This finding is directly applicable to glutamine, and Boc-Gln(Xan)-OH is frequently used in automated Boc-SPPS to ensure high and consistent coupling yields. 5z.com While this compound is primarily associated with solution-phase synthesis due to the Z-group, the principles demonstrated with its Boc-protected counterpart underscore the importance of the Xan group in robust, automated protocols. The improved solubility and prevention of side reactions make Xan-protected glutamine derivatives highly compatible with the requirements of automated synthesizers, contributing to the development of more efficient and reliable protocols for producing complex peptides. peptide.combeilstein-journals.org

Optimization of Coupling Reactions involving Glutamine

Broader Applications in Chemical Biology and Medicinal Chemistry

The protected amino acid derivative N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-glutamine, or this compound, serves as a critical building block in the chemical synthesis of peptides, particularly for applications in chemical biology and medicinal chemistry. The dual protection strategy, employing the benzyloxycarbonyl (Z) group for the α-amino group and the xanthyl (Xan) group for the side-chain amide, offers significant advantages. pdx.edu The Z-group can be removed via hydrogenolysis, while the acid-labile Xan group effectively prevents the dehydration of the glutamine side chain to a nitrile and subsequent pyroglutamate (B8496135) formation, common side reactions that can occur during peptide synthesis. thieme-connect.de This ensures the high fidelity and purity of the resulting peptide, which is paramount for its biological application.

The precise incorporation of glutamine residues is often essential for the biological activity of many peptides. This compound is employed in the synthesis of complex bioactive peptides where maintaining structural integrity is crucial for therapeutic function. vulcanchem.com The use of the xanthyl protecting group improves the solubility of the glutamine derivative in organic solvents and prevents unwanted side reactions during the coupling steps of solid-phase peptide synthesis (SPPS). vulcanchem.commedsci.org This has enabled the successful synthesis of peptides with therapeutic potential, including those designed to modulate protein-protein interactions (PPIs). vulcanchem.comexplorationpub.com For instance, "stapled peptides," which are structurally constrained by a synthetic brace to enhance their alpha-helical conformation, rely on precise chemical synthesis where protected amino acids are indispensable for creating specific lactam crosslinks between glutamic acid and lysine (B10760008) residues. explorationpub.com The stability and purity afforded by using this compound are critical for ensuring that the final peptide folds correctly and binds to its intended biological target. explorationpub.comwou.edu

Peptide libraries are vast collections of different peptide sequences that are screened to identify new drug leads or to conduct structure-activity relationship (SAR) studies. vulcanchem.comnih.gov this compound is a valuable reagent for the generation of these libraries, particularly through SPPS. vulcanchem.compeptide.com The creation of a high-quality peptide library requires that each synthesis step proceeds with very high efficiency and minimal side products to ensure the intended peptides are actually present for screening.

The use of unprotected glutamine in library synthesis is often problematic, as it can lead to degradation over time, including the formation of a pyroglutamyl species, which can compromise the library's integrity. acs.org The robust protection offered by the xanthyl group on the glutamine side chain circumvents these issues, making this compound a reliable building block for constructing diverse and complex peptide libraries. vulcanchem.comacs.org These libraries are instrumental in the discovery of novel peptide-based drug candidates. nih.gov

Table 1: Comparison of Glutamine Derivatives in Peptide Library Synthesis

| Derivative | Protecting Group (Side-Chain) | Key Features & Applications in Library Synthesis |

| This compound | Xanthyl (Xan) | Prevents side-chain dehydration and pyroglutamate formation; stable to base, removed with acid; ensures high fidelity of peptides in the library. thieme-connect.devulcanchem.com |

| Fmoc-Gln(Trt)-OH | Trityl (Trt) | Commonly used in Fmoc-based SPPS; Trt group is acid-labile; used to create ultra-large chemical libraries for binder discovery. mit.edusigmaaldrich.com |

| Unprotected Gln | None | Prone to pyroglutamate formation, especially in solution, which can lead to failed couplings and library degradation. acs.org |

Synthetically produced peptides are powerful tools for investigating protein structure, folding, and interactions. vulcanchem.comwustl.edu this compound facilitates the synthesis of specific peptide fragments of larger proteins, which can then be used as probes. vulcanchem.com The ability to incorporate a stable glutamine residue without side products is critical when the synthetic peptide is meant to mimic a native sequence for studying protein-protein interactions or post-translational modifications. wou.edunih.gov

Table 2: Techniques Utilizing Peptides Synthesized with Protected Glutamine

| Analytical Technique | Application in Protein Structure/Function Studies |

| Mass Spectrometry (MS) | Used to analyze peptides and identify sites of post-translational modification or intermolecular cross-links. nih.govwiley-vch.de |

| Chemical Cross-Linking | Peptides are used as baits or fragments to map the interfaces of protein complexes. nih.gov |

| Circular Dichroism (CD) | Helps determine the secondary structure (e.g., α-helix, β-sheet) of synthetic peptides to ensure they adopt the correct fold. libretexts.org |

| Nuclear Magnetic Resonance (NMR) | Provides high-resolution structural information on peptides and their interactions with other molecules. wustl.edu |

Targeted drug delivery systems (TDDS) are designed to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects. formulationbio.comcd-bioparticles.net These systems often consist of a nanocarrier, such as a liposome (B1194612) or nanoparticle, decorated with a targeting ligand that recognizes a specific receptor on the target cell. cd-bioparticles.netresearchgate.net Bioactive peptides are frequently used as these targeting ligands. sigmaaldrich.com

This compound is a precursor for the synthesis of specific enzyme substrates, which are crucial for studying enzyme kinetics and mechanisms. A prominent example is its use in creating substrates for transglutaminases (TGases). nih.gov TGases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. researchgate.net

The dipeptide Z-Gln-Gly is a widely used γ-glutamyl donor substrate to assay the activity of various transglutaminases, including microbial and tissue TGase. zedira.comsigmaaldrich.comtandfonline.com The synthesis of this dipeptide involves a Z-protected glutamine derivative. This substrate is employed in spectrophotometric and chromogenic assays where the TGase-catalyzed reaction produces a detectable signal. sigmaaldrich.comzedira.com Such assays are vital for characterizing the enzyme, screening for inhibitors, and understanding its role in disease. nih.gov Research has utilized Z-Gln-Gly to investigate the substrate specificities of different TGases and to explore their mechanism of action. nih.govresearchgate.nettandfonline.com

Table 3: Examples of Z-Gln Derived Transglutaminase Substrates

| Substrate | Enzyme | Application |

| Z-Gln-Gly | Tissue Transglutaminase (gpTGase, hTGase) | Used for kinetic and mechanistic studies of the enzyme. nih.gov |

| Z-Gln-Gly | Microbial Transglutaminase (MTGase) | Employed as a glutamine donor substrate in chromogenic assays to measure enzyme activity. researchgate.netzedira.com |

| Z-Gln-Phe | Microbial Transglutaminase (MTGase) | Used as an acyl donor to compare substrate specificities. tandfonline.com |

Synthetic peptides that mimic epitopes—the specific parts of an antigen recognized by the immune system—are invaluable tools in immunology and for the development of vaccines. The chemical synthesis of these antigenic peptides requires high fidelity to accurately replicate the native epitope. Protected glutamine derivatives, including those with Boc or Z protection, are used in the synthesis of peptides with antigenic activity. medchemexpress.comscispace.com

A powerful strategy to enhance immunogenicity is the Multiple Antigenic Peptide (MAP) system. pnas.org This approach involves synthesizing a macromolecule where multiple copies of a single antigenic peptide are attached to a core matrix. pnas.org The successful solid-phase synthesis of these complex, branched structures relies on efficient and clean coupling reactions, for which protected amino acids like this compound are essential to prevent the formation of side products that could impair the final structure and its immunological activity. pnas.orguniversiteitleiden.nl

Analytical Characterization and Quality Control in Z Gln Xan Oh Chemistry

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for verifying the covalent structure of Z-Gln(Xan)-OH. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. vulcanchem.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to the different parts of the molecule are expected. chemrxiv.orguzh.ch The aromatic protons of the benzyloxycarbonyl (Z) group and the xanthenyl (Xan) group would appear in the downfield region, typically between 7.0 and 8.5 ppm. The benzylic protons (CH₂) of the Z-group would likely produce a singlet around 5.1 ppm. Protons of the glutamine backbone, including the alpha-proton (α-H), would be found in the 4.0-5.0 ppm region. chemrxiv.org The side-chain protons of glutamine would appear further upfield. The exchangeable protons, such as the carboxylic acid proton (-COOH) and the amide protons (-NH-), would present as broad singlets whose chemical shifts are sensitive to solvent, concentration, and temperature. libretexts.org Deuterium exchange experiments using D₂O can confirm the identity of these labile protons. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for the constituent functional groups.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Z and Xan groups) | 7.0 - 8.5 | Multiplet (m) |

| Benzylic CH₂ (Z group) | ~5.1 | Singlet (s) |

| Glutamine α-H | 4.0 - 5.0 | Multiplet (m) |

| Glutamine β-CH₂ | 1.9 - 2.5 | Multiplet (m) |

| Glutamine γ-CH₂ | 2.0 - 2.6 | Multiplet (m) |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet (br s) |

| Urethane (B1682113) NH | 6.5 - 8.0 | Doublet (d) or Broad Singlet (br s) |

| Amide NH (Xan) | 8.0 - 9.5 | Doublet (d) or Broad Singlet (br s) |

¹³C NMR spectroscopy complements the proton data, providing signals for each unique carbon atom, including the characteristic carbonyl carbons of the urethane, carboxylic acid, and amide groups, which typically appear in the 170-180 ppm range. researchgate.net

Mass spectrometry is a critical technique used to determine the molecular weight of this compound and to confirm its elemental composition. vulcanchem.com With a chemical formula of C₂₆H₂₄N₂O₆, the compound has a calculated monoisotopic mass of approximately 460.16 g/mol . washington.edu

Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used. lcms.cz In ESI-MS, the compound is typically detected as a protonated molecular ion [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 461.17. epfl.ch High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. rsc.org

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. libretexts.org In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, confirming the presence of the Z, Gln, and Xan moieties. libretexts.org

Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. vulcanchem.comlibretexts.org The IR spectrum provides a unique fingerprint, confirming the presence of key bonds.

Key expected absorption bands include a broad O-H stretch from the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹. libretexts.org The N-H stretching vibration from the urethane and amide groups would appear in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching region is particularly informative, showing distinct peaks for the urethane (~1690-1720 cm⁻¹), the carboxylic acid (~1700-1725 cm⁻¹), and the side-chain amide (Amide I band, ~1630-1680 cm⁻¹). acs.orgresearchgate.net Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected vibrational frequencies based on known data for similar functional groups. libretexts.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amide/Urethane | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Urethane | C=O stretch | 1690 - 1720 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS)

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. vulcanchem.com A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of protected amino acids. myfoodresearch.com

In a standard RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a gradient of water and an organic solvent, usually acetonitrile, with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. rsc.org Detection is commonly performed using a UV detector, as the Z and Xan groups contain aromatic chromophores that absorb strongly in the UV range (typically at wavelengths of 214 nm, 254 nm, or 280 nm). zedira.com The purity is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks. Commercial suppliers often guarantee a purity of >98% as determined by HPLC. ruifuchemical.com

Table 3: Typical RP-HPLC Parameters for this compound Analysis This table outlines a representative set of conditions for purity analysis. rsc.orgresearchgate.net

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 254 nm |

| Column Temperature | 25-30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of reactions involving this compound and for making a preliminary assessment of its purity. vulcanchem.comgoogle.com

The technique involves spotting a solution of the compound onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. merckmillipore.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase), such as a mixture of a nonpolar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). umlub.plresearchgate.net Capillary action draws the mobile phase up the plate, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. merckmillipore.com More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds travel further.

After development, the spots are visualized, typically under UV light (due to the UV-active Z and Xan groups) or by staining with a chemical reagent. The purity can be qualitatively assessed by the presence of a single spot. The position of the spot is characterized by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a given solvent system, the Rf value is a characteristic property of the compound.

Optical Activity Measurements (e.g., Specific Rotation)

As a chiral molecule, this compound possesses optical activity, meaning it rotates the plane of polarized light. The measurement of this rotation, expressed as specific rotation ([α]), is a fundamental technique for confirming the compound's stereochemical identity (L-configuration) and assessing its enantiomeric purity. The specific rotation is a characteristic physical property determined under defined conditions of concentration, solvent, temperature, and light wavelength (typically the sodium D-line, 589 nm).

While specific optical rotation values for this compound are not widely published in scientific literature or on commercial data sheets, the analysis is a standard quality control test for analogous compounds. bachem.com The value is compared against a reference standard to ensure the correct enantiomer has been produced and that significant racemization has not occurred during synthesis or purification. thieme-connect.de The lack of a standardized literature value means that this analysis is typically performed by comparing a production batch to a fully characterized primary reference standard.

The specific rotation of glutamine derivatives is highly influenced by the protecting groups on both the alpha-amino and side-chain amide positions, as well as the solvent used for measurement. The table below illustrates typical specific rotation values for related compounds, providing context for the expected measurements.

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| Z-Gln-OH | -7.3° | c = 2 in ethanol, at 23°C | sigmaaldrich.com |

| Z-Gln-OH | -7.1° ± 0.5° | c = 2 in ethanol | thermofisher.com |

| L-Glutamine-13C5 | +33.0° | c = 2 in 5 M HCl, at 25°C | sigmaaldrich.com |

Purity Standards and Quality Control

The chemical purity of this compound is paramount for its intended use, particularly in peptide synthesis where impurities can lead to the formation of undesired side-products and complicate the purification of the target peptide. Quality control for this compound involves a suite of analytical methods to confirm its identity and quantify its purity.

Commercially available this compound is typically supplied with a Certificate of Analysis (CofA), which documents the results of quality control testing for a specific batch. glpbio.com The primary analytical method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). For this compound, a typical purity standard is ≥ 99% as measured by HPLC. arctomsci.com

Other key quality control analyses include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the molecule by verifying the expected chemical shifts and couplings of protons (¹H NMR) and carbons (¹³C NMR).

Mass Spectrometry (MS): Verifies the correct molecular weight of the compound.

Appearance: Visual inspection to ensure the material is a white to off-white powder, free of visible contaminants.

The table below summarizes established purity standards for this compound and related glutamine derivatives used in peptide synthesis.

| Compound | Purity Specification | Analytical Method | Reference |

|---|---|---|---|

| This compound | ≥ 99% | HPLC | arctomsci.com |

| Boc-Gln(Xan)-OH | > 98.00% | Not Specified | glpbio.com |

| Z-Gln-OH | 99% | Not Specified | sigmaaldrich.comadventchembio.com |

| Z-Gln-OH | > 98.00% | Not Specified | glpbio.com |

| Z-Gln-Gly-OH | 98% | Not Specified | vwr.com |

| N-Benzyloxycarbonyl-L-glutaminylglycine | ≥ 97.5% | HPLC | thermofisher.com |

Future Directions and Emerging Trends in Z Gln Xan Oh Research

Innovations in Protecting Group Chemistry for Glutamine

The evolution of peptide synthesis is intrinsically linked to the development of more efficient and orthogonal protecting groups. peptide.combiosynth.com While the xanthyl (Xan) group in Z-Gln(Xan)-OH offers significant advantages, research continues to seek improvements in lability, orthogonality, and environmental impact. peptide.com

The traditional Z/Xan protection scheme is robust but has limitations, as both groups are typically removed under acidic conditions. peptide.com A key trend in synthetic chemistry is the pursuit of true orthogonality, where protecting groups can be removed under entirely different, non-interfering conditions. peptide.combiosynth.com This allows for complex, multi-step modifications of a peptide while it is still attached to the resin. peptide.com

Research in this area focuses on modifying the xanthyl backbone or developing entirely new protectors to achieve differential lability. The goal is to create derivatives that can be cleaved under highly specific conditions (e.g., photolysis, specific enzymes, or mild, non-acidic reagents) while the Z-group and other side-chain protectors remain intact. An alternative approach involves the use of other bulky protecting groups like trialkoxybenzyl (Taob), which have shown promise in improving solubility and preventing side reactions during coupling. google.com

Table 1: Comparative Analysis of Glutamine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Common Cleavage Condition | Key Advantages |

| Xanthyl | Xan | Trifluoroacetic Acid (TFA) | Prevents dehydration; enhances solubility in organic solvents. peptide.com |

| Trityl | Trt | Trifluoroacetic Acid (TFA) | Enhances solubility significantly; preferred in many Fmoc-SPPS strategies. peptide.comgoogle.com |

| Trialkoxybenzyl | Taob | 95% Trifluoroacetic Acid (TFA) | Confers good solubility; stable in solution and couples without side reactions. google.com |

The pharmaceutical industry's increasing focus on sustainability has driven research into greener synthetic methods for peptide manufacturing. rsc.org This includes minimizing the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are staples in traditional solid-phase peptide synthesis (SPPS). unifi.itacs.org

Recent studies have identified more environmentally friendly solvent systems, such as those based on 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate, anisole, or dimethyl sulfoxide (B87167) (DMSO), that can effectively replace traditional solvents. unifi.itacs.org A key challenge is ensuring that protected amino acids, including this compound, have adequate solubility in these greener alternatives to allow for efficient coupling reactions. rsc.orgacs.org Research has shown that while some green solvents struggle to dissolve certain protected amino acids, binary mixtures containing DMSO often demonstrate high efficacy in solubilizing reagents and maintaining the necessary swelling of the resin support. unifi.it Furthermore, enzymatic approaches to peptide synthesis, which can operate in aqueous environments and avoid organic solvents altogether, represent a significant frontier in green chemistry. researchgate.netresearchgate.net

Table 2: Comparison of Traditional and Emerging Green Solvents in SPPS

| Solvent(s) | Type | Key Properties & Research Findings |

| N,N-Dimethylformamide (DMF) | Traditional | Gold standard for SPPS; effective at solubilizing reagents but classified as a hazardous substance. unifi.itacs.org |

| Dichloromethane (DCM) | Traditional | Commonly used for washing steps; considered hazardous and environmentally persistent. acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources; good solvent for many coupling reagents and Fmoc-amino acids. acs.org |

| Ethyl Acetate / Isopropyl Alcohol | Green | Eco-friendly solvents suitable for washing and some coupling steps, reducing reliance on DMF. acs.org |

| Dimethyl Sulfoxide (DMSO) / Butyl Acetate | Green | Binary mixture showing high efficacy in solubilizing reagents and good resin swelling characteristics. unifi.it |

Exploration of More Labile or Orthogonal Xanthyl Derivatives

Advanced Applications in Complex Molecule Synthesis

The ability to reliably incorporate glutamine is crucial for the synthesis of biologically active peptides and proteins. The use of this compound is instrumental in these advanced applications, from building long protein chains to designing peptides for specific modifications.

The synthesis of peptides containing more than 30 amino acids is often challenging due to cumulative yield losses and the increased likelihood of side reactions. peptide.com When synthesizing long peptides, repeated exposure of the growing chain to coupling and deprotection cycles can cause issues with residues like glutamine. peptide.com Side-chain protection is essential to prevent the dehydration of the glutamine amide to a nitrile and to mitigate the formation of pyroglutamate (B8496135) at the N-terminus. mdpi.com

The bulky xanthyl group on this compound provides steric hindrance that prevents these side reactions. Furthermore, it disrupts inter-chain hydrogen bonding that can lead to peptide aggregation on the solid support, a common problem in long sequences that hinders subsequent reactions. peptide.com The improved solubility of the protected derivative in organic solvents ensures efficient and complete coupling reactions. peptide.com For instance, the synthesis of a peptide containing six consecutive glutamine residues showed a dramatic increase in purity from 30% to 92% when a side-chain protected glutamine was used instead of an unprotected one. google.com This highlights the critical role of derivatives like this compound in making the synthesis of long, complex peptides and even small proteins feasible. pnas.org

Bioconjugation, the process of linking a molecule (like a drug, dye, or targeting ligand) to a peptide or protein, is a powerful tool in drug development and diagnostics. nih.govrsc.org A key strategy for site-specific modification involves the enzymatic manipulation of glutamine residues. nih.gov The enzyme transglutaminase (TGase) can catalyze the formation of a stable isopeptide bond between the side-chain amide of a specific glutamine residue and a primary amine on a payload molecule. nih.govgoogle.com

While this modification is performed on the fully formed peptide or protein, the initial chemical synthesis is critical for designing the substrate. By using this compound during SPPS, a glutamine residue can be precisely placed within a synthetic peptide sequence. sigmaaldrich.com After the peptide is synthesized and deprotected, this strategically placed glutamine becomes a specific handle for TGase-mediated conjugation. nih.govethz.ch This chemo-enzymatic approach allows for the creation of homogeneously modified peptide conjugates, where the payload is attached at a single, defined site, which is often crucial for preserving biological activity and achieving consistent therapeutic properties. nih.govrsc.org

Synthesis of Long Peptides and Proteins

Integration with Novel Synthetic Technologies

To meet the growing demand for synthetic peptides, the field is continuously adopting new technologies to accelerate synthesis and improve product purity. The properties of this compound make it highly compatible with these modern platforms.

Microwave-assisted SPPS, for example, uses induction heating to dramatically shorten the time required for coupling and deprotection steps, sometimes reducing a multi-hour cycle to just a few minutes. unifi.it The enhanced solubility and stability of this compound are advantageous in these rapid protocols. Similarly, the development of advanced coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) has enabled the efficient synthesis of "difficult" sequences, including those prone to aggregation. pnas.org The use of a well-protected building block like this compound in conjunction with these powerful reagents ensures high coupling efficiency. pnas.org Fully automated peptide synthesizers also benefit from the good solubility characteristics of this compound, which prevent precipitation and clogging of the instrument's fluidic systems. unifi.it

Table 3: Integration of this compound with Novel Synthetic Technologies

| Technology | Principle | Benefit of Using this compound |

| Microwave-Assisted SPPS | Uses microwave energy to accelerate reaction rates. wiley-vch.de | The high stability of the protected amino acid is suitable for elevated temperatures, and good solubility ensures efficient coupling in rapid cycles. unifi.it |

| Advanced Coupling Reagents (e.g., HATU) | Highly reactive reagents that facilitate rapid and efficient amide bond formation, even for sterically hindered amino acids. pnas.org | The Xan group prevents side-chain dehydration during the highly active coupling step, ensuring the integrity of the glutamine residue. pnas.org |

| Automated Synthesis Platforms | Robotic systems that perform all steps of SPPS automatically. | The enhanced solubility of the Xan-protected derivative in common organic solvents prevents precipitation issues in the synthesizer's tubing and reaction vessels. peptide.comrsc.org |

| Enzymatic Ligation | Use of enzymes to form peptide bonds. researchgate.netresearchgate.net | The Z-group is a classic protecting group used in solution-phase enzymatic synthesis, making this compound a potential building block for chemo-enzymatic strategies. researchgate.netbachem.com |

Flow Chemistry Applications

The integration of flow chemistry into peptide synthesis represents a significant leap forward in efficiency and automation. amidetech.com This technology offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to perform multi-step syntheses in a continuous fashion. amidetech.com While specific studies focusing exclusively on this compound in flow systems are not yet widespread, the general advancements in flow-based solid-phase peptide synthesis (SPPS) are highly relevant. amidetech.comacs.org

The key benefit of using this compound is the prevention of side-chain dehydration during coupling reactions. vulcanchem.com In automated flow synthesis, where reactions can be rapid and heated to accelerate coupling, this protection is critical. nih.gov Future research is expected to focus on optimizing the conditions for incorporating this compound in continuous flow reactors. This includes fine-tuning solvent systems, temperature, and residence times to maximize coupling efficiency and minimize any potential degradation, further streamlining the production of complex glutamine-containing peptides. amidetech.comacs.org The development of automated fast-flow instruments capable of synthesizing entire protein chains underscores the potential for incorporating specialized building blocks like this compound into these advanced platforms. amidetech.comscispace.com

Automated Synthesis Enhancements

Automated peptide synthesizers have become a cornerstone of peptide chemistry, and their continuous improvement opens new avenues for the use of challenging building blocks like this compound. rsc.orgnih.gov Enhancements in automated SPPS are often focused on tackling "difficult sequences," which are prone to aggregation and incomplete reactions. rsc.org The bulky xanthyl (Xan) protecting group on this compound, while effective, can present its own steric challenges during coupling.

Future enhancements in automated synthesis will likely involve the development of novel resins and more potent coupling reagents that are optimized for sterically hindered amino acids. vulcanchem.comrsc.org Research into alternative, greener solvent systems for SPPS is also a key trend, with studies evaluating replacements for traditional solvents like DMF. rsc.org The solubility of protected amino acids is a critical factor in these new systems. For instance, the solubility of Fmoc-Gln(Trt)-OH, a similarly bulky glutamine derivative, has been studied in various alternative solvents, providing a model for how this compound might behave. rsc.org The integration of this compound into fully automated protocols that also incorporate backbone protection strategies could significantly improve the synthesis of aggregation-prone peptides. rsc.org

Continued Impact on Medicinal Chemistry and Materials Science

The precise incorporation of glutamine is vital for the biological activity of many peptides and the structural integrity of certain biomaterials. The use of this compound facilitates this precision, ensuring its continued importance in both medicinal chemistry and materials science.

This compound serves as a crucial building block in the synthesis of bioactive peptides with therapeutic potential. vulcanchem.com Its ability to prevent unwanted side reactions is paramount when synthesizing complex peptide-based drug candidates, including peptide-drug conjugates. vulcanchem.comnih.gov The development of next-generation therapeutics often relies on structure-activity relationship (SAR) studies, where derivatives of a lead peptide are synthesized to optimize potency and other pharmacological properties. vulcanchem.com

A specific example of its application is in the synthesis of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (Stat3). vulcanchem.com The glutamine residue is a key recognition element in the peptide sequence that binds to the SH2 domain of Stat3, and its side chain forms critical hydrogen bonds with the protein. vulcanchem.comnih.gov The use of this compound ensures the correct and efficient incorporation of this crucial residue. vulcanchem.com As research into complex peptide therapeutics, such as those targeting protein-protein interactions, continues to grow, the demand for reliable building blocks like this compound will increase. vulcanchem.comnih.govmerckmillipore.com

Peptides are increasingly used as building blocks for advanced biomaterials, such as self-assembling peptide hydrogels for tissue engineering, drug delivery, and regenerative medicine. nih.govnih.gov The properties of these materials—including their mechanical stiffness, biocompatibility, and biodegradability—are dictated by the specific amino acid sequence of the constituent peptides. nih.govnih.gov

The ability to create peptides with a precisely defined sequence is therefore essential. Glutamine residues can play a significant role in the structure and function of these biomaterials, for example, by participating in hydrogen bonding networks that stabilize the material's structure. nih.gov The use of this compound in the synthesis of these peptides guarantees that glutamine is incorporated without the risk of side-chain dehydration, which would alter the peptide's properties and compromise the performance of the final biomaterial. vulcanchem.com Future research will likely explore the use of this compound in synthesizing peptides designed to form novel biomaterials with tailored properties for specific applications, such as smart scaffolds for controlled drug release or functionalized surfaces for promoting cell growth. nih.govnih.gov

Design of Next-Generation Therapeutics

Unexplored Reactivity and Derivatization Opportunities

While the primary role of this compound is as a protected building block in peptide synthesis, its structure holds potential for unexplored chemical transformations. Derivatization of amino acids is a common strategy to enhance analytical detection, modify peptide function, or create novel chemical entities. researchgate.netgoogle.comnih.gov

Future research could investigate the reactivity of the xanthyl group itself. While its main function is protection, it could potentially participate in other chemical reactions, allowing for site-specific modification of a peptide after the glutamine has been incorporated. The functional groups on the xanthyl moiety could be targeted for derivatization, opening up possibilities for bioconjugation or the attachment of labels and probes. merckmillipore.com

Furthermore, the entire this compound molecule could be used as a scaffold for creating novel glutamine derivatives. The selective removal of the Z-group while the Xan-group remains intact allows for modification at the N-terminus. vulcanchem.com This could lead to the synthesis of new glutamine-containing molecules with unique biological or chemical properties, expanding the toolkit available to medicinal chemists and materials scientists beyond its traditional use in linear peptide synthesis.

Q & A

Q. What safety precautions are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.